molecular formula C19H24N2O3 B8163914 tert-Butyl 4-((4-ethynylphenyl)carbamoyl)piperidine-1-carboxylate

tert-Butyl 4-((4-ethynylphenyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B8163914
M. Wt: 328.4 g/mol
InChI Key: FAFPAFVPLBMZKM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((4-ethynylphenyl)carbamoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₅NO₂. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-ethynylphenyl)carbamoyl)piperidine-1-carboxylate typically involves several steps. One common method is the palladium-catalyzed synthesis, where tert-butyl carbamate is used as a starting material. Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods

In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((4-ethynylphenyl)carbamoyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methods.

Biology

In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It can serve as a probe to study enzyme activities and binding affinities.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a precursor for pharmaceutical compounds.

Industry

In industry, this compound is utilized in the production of various chemical products. Its unique properties make it valuable in the manufacturing of materials and intermediates for other chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-((4-ethynylphenyl)carbamoyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 4-(4-ethynylphenyl)sulfonylpiperazine-1-carboxylate

  • 2-tert-Butyl-4-ethylphenol

Uniqueness

Tert-Butyl 4-((4-ethynylphenyl)carbamoyl)piperidine-1-carboxylate is unique in its structure and reactivity compared to similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.

Properties

IUPAC Name

tert-butyl 4-[(4-ethynylphenyl)carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-5-14-6-8-16(9-7-14)20-17(22)15-10-12-21(13-11-15)18(23)24-19(2,3)4/h1,6-9,15H,10-13H2,2-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFPAFVPLBMZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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